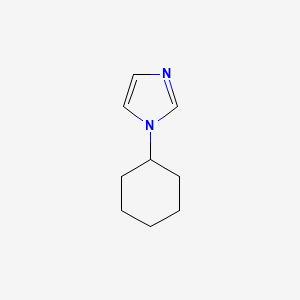

1-cyclohexyl-1H-imidazole

Vue d'ensemble

Description

“1-cyclohexyl-1H-imidazole” is a heterocyclic compound with the molecular formula C9H14N2 . It has an average mass of 150.221 Da and a monoisotopic mass of 150.115692 Da . This compound is also known as 1, 3-diazole .

Synthesis Analysis

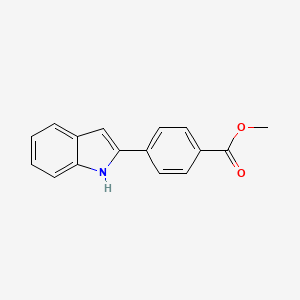

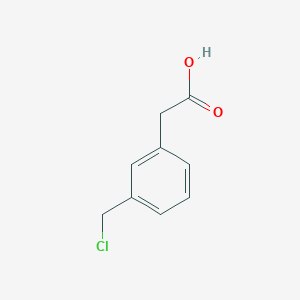

Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . One recent method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .

Molecular Structure Analysis

The molecular structure of “1-cyclohexyl-1H-imidazole” consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Physical And Chemical Properties Analysis

“1-cyclohexyl-1H-imidazole” has a density of 1.1±0.1 g/cm3, a boiling point of 302.9±11.0 °C at 760 mmHg, and a flash point of 137.0±19.3 °C . It has a molar refractivity of 45.9±0.5 cm3, a polar surface area of 18 Å2, and a molar volume of 135.8±7.0 cm3 .

Applications De Recherche Scientifique

Imidazole and its derivatives have found applications in various scientific fields . Here are some general applications:

-

Medicine and Pharmacology

- Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the creation of anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

- The methods of application or experimental procedures involve various approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

- The outcomes obtained from these applications are the development of effective drugs for various diseases .

-

Synthetic Chemistry

- Imidazole derivatives are used in synthetic chemistry due to their versatile range of biological and pharmacological activities .

- The methods of application involve diverse multicomponent reactions conducted under different conditions .

- The outcomes of these applications are the creation of new compounds with potential industrial applications .

-

Industry

- Imidazole derivatives are used in industry as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

- The methods of application involve the use of imidazole derivatives in various industrial processes .

- The outcomes of these applications are improved industrial products and processes .

-

Green Chemistry and Organometallic Catalysis

- Imidazole derivatives have extended applications in green chemistry and organometallic catalysis as ionic liquids and N-heterocyclic carbenes (NHCs) .

- The methods of application involve the use of imidazole derivatives in various catalytic processes .

- The outcomes of these applications are more environmentally friendly methods in chemical organic synthesis .

-

Dyes for Solar Cells and Other Optical Applications

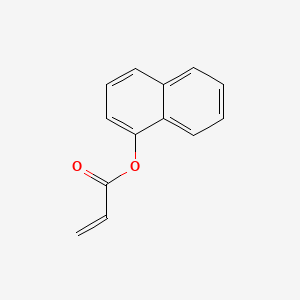

- Imidazole derivatives are being used in the research into dyes for solar cells and other optical applications .

- The methods of application involve the synthesis of imidazoles and their incorporation into dye molecules .

- The outcomes of these applications are the development of more efficient and cost-effective solar cells and other optical devices .

-

Functional Materials

- Imidazole derivatives are used in the creation of functional materials .

- The methods of application involve the synthesis of imidazole derivatives and their incorporation into various materials .

- The outcomes of these applications are the development of materials with improved properties for various applications .

-

Catalysis

- Imidazole derivatives are used in catalysis . They are utilized in a diverse range of applications, including traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

- The methods of application involve the use of imidazole derivatives in various catalytic processes .

- The outcomes of these applications are more efficient and environmentally friendly methods in chemical organic synthesis .

-

Synthesis of Biologically Active Molecules

- Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the creation of anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

- The methods of application involve various approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

- The outcomes obtained from these applications are the development of effective drugs for various diseases .

Safety And Hazards

Orientations Futures

Given the broad range of chemical and biological properties of imidazole derivatives, there is a strategic importance in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research directions may focus on developing more efficient and versatile methods for the synthesis of “1-cyclohexyl-1H-imidazole” and its derivatives.

Propriétés

IUPAC Name |

1-cyclohexylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZINEPOBWTUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449112 | |

| Record name | 1-cyclohexylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyl-1H-imidazole | |

CAS RN |

67768-61-0 | |

| Record name | 1-cyclohexylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

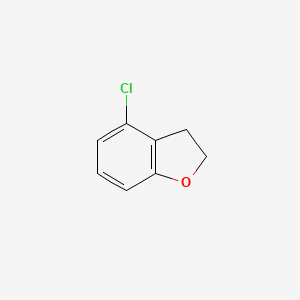

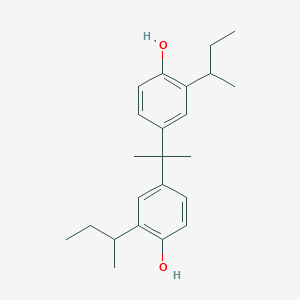

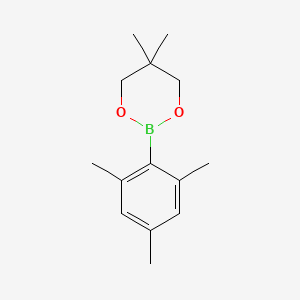

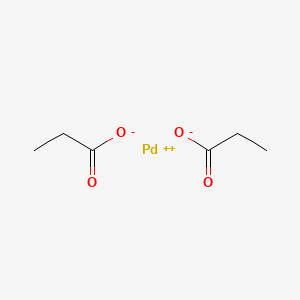

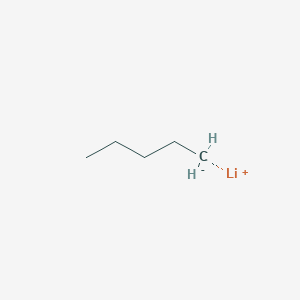

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B1589161.png)

![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)